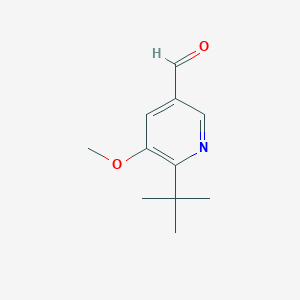

6-(tert-Butyl)-5-methoxynicotinaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

6-tert-butyl-5-methoxypyridine-3-carbaldehyde |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)10-9(14-4)5-8(7-13)6-12-10/h5-7H,1-4H3 |

InChI Key |

BXAPJFRQDPIATI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=N1)C=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 6 Tert Butyl 5 Methoxynicotinaldehyde and Its Congeners

De Novo Synthesis Approaches to Substituted Pyridines

De novo synthesis offers a powerful route to highly substituted pyridines by assembling the ring from simpler, acyclic components. researchgate.net Classic methods like the Hantzsch and Chichibabin syntheses, along with modern transition-metal-catalyzed cycloadditions, provide a versatile toolkit for chemists. researchgate.netillinois.edu For the target molecule, this would involve the condensation of aldehydes, ketones, or other carbonyl compounds with a nitrogen source like ammonia (B1221849). researchgate.net The challenge lies in selecting precursors that ensure the correct regiochemical outcome for the tert-butyl, methoxy (B1213986), and aldehyde groups.

Achieving the specific 6-(tert-butyl) substitution pattern is a significant regiochemical challenge. One primary strategy involves using a precursor already containing the bulky tert-butyl group. For instance, a modified Krohnke or Hantzsch-type synthesis could employ a β-keto ester or a 1,5-dicarbonyl compound derived from a tert-butyl ketone. This ensures the tert-butyl group is incorporated into the final ring structure from the outset.

Alternatively, direct C-H functionalization or nucleophilic addition to a pre-formed pyridine (B92270) ring can be considered, though these methods often present their own regioselectivity issues. The reaction of pyridine with organolithium reagents like tert-butyllithium (B1211817) is known to produce 2,6-di-tert-butylpyridine, suggesting that direct C-H metallation and subsequent alkylation at the 6-position is feasible, albeit potentially competitive with 2-position functionalization. wikipedia.org Another advanced approach involves the highly regioselective addition of di-tert-butylmagnesium (t-Bu₂Mg) to pyridines that have been activated with a triisopropylsilyl (TIPS) group, which has been shown to direct the tert-butyl group to the 4-position. researchgate.net While not targeting the 6-position, this highlights the principle of using activating groups to control the site of nucleophilic attack.

| Method | Reagents | Position of tert-Butylation | Notes |

| Nucleophilic Addition | tert-Butyllithium | 2- and 6-positions | Tends to lead to di-substitution. wikipedia.org |

| Directed Addition | t-Bu₂Mg, TIPS-Cl | 4-position | Requires N-activation of the pyridine ring. researchgate.net |

| De Novo Cyclization | tert-Butyl containing ketone/aldehyde + ammonia source | Varies | Regioselectivity depends on the specific cyclization strategy (e.g., Hantzsch, Krohnke). |

The placement of the methoxy group at the 5-position is typically achieved by starting with a precursor that already contains this functionality. For example, a 3-methoxy-substituted 1,3-dicarbonyl compound could be a key building block in a Hantzsch-type synthesis.

Alternatively, the methoxy group can be introduced onto a pre-existing pyridine ring through nucleophilic aromatic substitution (SNAr). This strategy would involve a precursor such as 6-(tert-butyl)-5-halonicotinaldehyde (e.g., chloro- or bromo-), which could react with sodium methoxide (B1231860) to yield the desired product. The viability of this approach depends on the activation of the halide leaving group by the ring's other substituents.

The nicotinaldehyde moiety (an aldehyde at the 3-position) can be installed either during the ring formation or by later functionalization.

Formylation of a Metallated Pyridine : A common and effective strategy is the formylation of an organometallic pyridine intermediate. For instance, a 2-(tert-butyl)-3-methoxypyridine could be synthesized first. Subsequent directed ortho-metalation (DoM) at the 5-position (C4 of the pyridine ring), followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF), would install the aldehyde. A documented synthesis of 5-methoxy-pyridine-3-carbaldehyde utilizes this principle, starting from 3-bromo-5-methoxypyridine, which undergoes lithium-halogen exchange followed by reaction with DMF. chemicalbook.com

Oxidation of a Methyl Group : If a precursor like 6-(tert-butyl)-5-methoxy-3-methylpyridine is synthesized, the aldehyde can be generated through selective oxidation of the methyl group. This is a common tactic in the synthesis of pyridine aldehydes. researchgate.net

Palladium-Catalyzed Formylation : Modern catalytic methods offer efficient routes. A palladium-catalyzed formylation of a 6-(tert-butyl)-5-methoxy-3-halopyridine using a formyl source like tert-butyl isocyanide and a hydride donor (e.g., Et₃SiH) represents a state-of-the-art approach. organic-chemistry.orgresearchgate.net This method benefits from mild conditions and broad functional group tolerance. organic-chemistry.org

Functional Group Interconversions for Nicotinaldehyde Derivatives

Functional group interconversion (FGI) is a strategic approach where one functional group is transformed into another on a pre-existing molecular scaffold. For synthesizing 6-(tert-Butyl)-5-methoxynicotinaldehyde, a particularly relevant FGI is the conversion of a nitrile group to an aldehyde. researchgate.net

A plausible synthetic route could involve the preparation of 6-(tert-butyl)-5-methoxynicotinonitrile as a key intermediate. This nicotinonitrile could then be reduced to the corresponding aldehyde. Several reagents are effective for this transformation:

Diisobutylaluminium Hydride (DIBAL-H) : This is a widely used reagent for the partial reduction of nitriles to aldehydes. wikipedia.orgvanderbilt.edu The reaction proceeds via an imine intermediate, which is hydrolyzed upon aqueous workup to yield the aldehyde. libretexts.org

Stephen Aldehyde Synthesis : This classic method involves the reduction of the nitrile with tin(II) chloride (SnCl₂) in the presence of hydrochloric acid to form an iminium salt, which is then hydrolyzed to the aldehyde. wikipedia.org

Catalytic Hydrogenation : Controlled catalytic hydrogenation can also be employed to reduce nitriles to aldehydes, although over-reduction to the amine is a common side reaction that must be carefully managed. wikipedia.org

The reduction of 2-alkylthio-3-cyano-6-methylpyridines to the corresponding 3-carbaldehydes using sodium bis(2-methoxyethoxy)aluminum hydride has been successfully demonstrated, showcasing the applicability of this FGI strategy on substituted pyridine systems. researchgate.net

| Precursor Functional Group | Reagent(s) | Resulting Functional Group | Key Considerations |

| Nitrile (-CN) | 1. DIBAL-H; 2. H₂O | Aldehyde (-CHO) | Requires low temperatures to prevent over-reduction. wikipedia.orgvanderbilt.edu |

| Nitrile (-CN) | SnCl₂, HCl, then H₂O | Aldehyde (-CHO) | Known as the Stephen aldehyde synthesis. wikipedia.org |

| Ester (-COOR) | 1. LiAlH₄ (reduction to alcohol); 2. Mild oxidant (e.g., PCC, DMP) | Aldehyde (-CHO) | Two-step process; requires careful control of oxidation. |

| Methyl (-CH₃) | Strong oxidant (e.g., KMnO₄ to -COOH), then reduction | Aldehyde (-CHO) | Multi-step process involving oxidation and partial reduction. |

Asymmetric Synthesis Approaches to Chiral Analogs

While this compound itself is an achiral molecule, the development of synthetic routes toward its chiral congeners is of significant interest, particularly for applications in medicinal chemistry and materials science. The synthesis of such analogs requires the introduction of one or more stereocenters in a controlled manner. Catalytic asymmetric synthesis provides the most elegant and efficient means to achieve this. chim.it

Several strategies can be envisioned for creating chiral analogs:

Asymmetric Reduction of the Aldehyde : The aldehyde group can serve as a prochiral center. Asymmetric reduction using a chiral reducing agent (e.g., a CBS catalyst system) or catalytic asymmetric hydrogenation can produce a chiral hydroxymethyl group at the 3-position.

Asymmetric Addition to the Aldehyde : The addition of organometallic reagents (e.g., Grignard or organozinc reagents) to the aldehyde, in the presence of a chiral ligand or catalyst, can generate a chiral secondary alcohol.

Asymmetric C-H Functionalization : Direct asymmetric C-H functionalization on the pyridine ring or its substituents, guided by a chiral catalyst, could install a chiral center. For instance, asymmetric borylation followed by cross-coupling could introduce a chiral substituent. acs.org

Catalytic Asymmetric Conjugate Addition : For analogs containing an α,β-unsaturated extension at the 3-position, catalytic asymmetric conjugate addition of nucleophiles is a powerful method. Copper-catalyzed systems with chiral diphosphine ligands have been used effectively for the asymmetric alkylation of alkenyl pyridines. nih.gov

The unique electronic properties and coordinating ability of the pyridine nitrogen can pose challenges for asymmetric catalysis, sometimes leading to catalyst deactivation. chim.it However, significant progress has been made in developing robust chiral catalysts and ligands specifically designed for pyridine-containing substrates. chim.itacs.orgeurekaselect.com

Development of High-Yield and Scalable Synthetic Pathways

Transitioning a synthetic route from laboratory scale to industrial production requires a focus on efficiency, safety, cost-effectiveness, and environmental impact. For a molecule like this compound, developing a high-yield and scalable pathway would involve moving away from stoichiometric, cryogenic, or hazardous reagents toward catalytic, continuous-flow, or milder processes.

The industrial synthesis of simple pyridines often relies on vapor-phase reactions where commodity chemicals like acetaldehyde (B116499) and ammonia are passed over a solid catalyst (e.g., silica-alumina) at high temperatures. researchgate.netbeilstein-journals.org While this approach is suitable for bulk production of simple pyridines, it lacks the precision needed for complex, polysubstituted targets.

For a specialized molecule, a scalable synthesis would likely focus on:

Catalytic Cross-Coupling Reactions : Utilizing robust and efficient palladium- or nickel-catalyzed cross-coupling reactions to build the carbon skeleton, which often offer high yields and functional group tolerance.

Continuous Flow Chemistry : Implementing the synthesis in a continuous flow microreactor can offer significant advantages in terms of safety (managing exothermic reactions), efficiency (rapid heat and mass transfer), and scalability (running the reactor for longer periods). organic-chemistry.org This technology is particularly well-suited for reactions that are difficult to control in large batch reactors, such as those involving organometallic intermediates or hazardous reagents.

By optimizing reaction conditions, minimizing purification steps, and choosing cost-effective starting materials, a laboratory synthesis can be transformed into a viable, large-scale process.

Comparative Analysis of Synthetic Efficiency and Sustainability

Key Sustainability Metrics

Atom Economy: This metric, central to green chemistry, calculates the efficiency of a reaction by measuring the proportion of reactant atoms that are incorporated into the desired final product. scranton.edursc.org Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient as they minimize the generation of byproducts. rsc.org

Environmental Factor (E-factor): The E-factor offers a simple yet powerful measure of waste generation. It is defined as the total mass of waste produced divided by the mass of the desired product. chembam.com A lower E-factor signifies a more sustainable process with less environmental discharge.

Comparative Assessment of Synthetic Strategies

The synthesis of highly substituted pyridines, such as the target compound, can be achieved through various methodologies, ranging from traditional multi-step condensation reactions to modern, highly efficient catalytic protocols. nih.govijpsonline.com A comparative analysis reveals a clear trend towards improved efficiency and sustainability with the adoption of newer techniques.

In contrast, modern synthetic strategies focus on minimizing steps and maximizing efficiency. Key approaches include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, significantly reducing the number of synthetic operations, solvent usage, and purification steps. nih.gov

Catalytic Processes: The use of catalysts, particularly transition metals like copper, enables novel reaction pathways that are more selective and efficient than classical methods. nih.govijpsonline.com Catalytic cycles often require only small amounts of the catalyst, which can sometimes be recycled, leading to a substantial reduction in waste.

Green Solvents and Conditions: A growing emphasis is placed on using environmentally benign solvents (e.g., water, ethanol) or employing solvent-free conditions. ijarsct.co.in Techniques such as microwave-assisted synthesis can also accelerate reactions, leading to shorter reaction times and reduced energy consumption. nih.gov

The following interactive table provides a comparative analysis of a hypothetical traditional synthesis versus a modern, greener approach for a disubstituted nicotinaldehyde, illustrating the quantitative improvements in efficiency and sustainability.

Chemical Reactivity and Mechanistic Investigations of 6 Tert Butyl 5 Methoxynicotinaldehyde

Aldehyde Reactivity in C-C and C-N Bond Forming Reactions

The aldehyde functional group is a versatile center for chemical transformations, primarily due to the electrophilic nature of the carbonyl carbon. This electrophilicity allows for a wide range of nucleophilic addition and condensation reactions.

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, typically catalyzed by a weak base. For 6-(tert-butyl)-5-methoxynicotinaldehyde, this reaction would proceed by the initial deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the final α,β-unsaturated product.

Common active methylene compounds used in Knoevenagel condensations include malononitrile (B47326) and ethyl cyanoacetate. The reaction with this compound would be expected to yield the corresponding benzylidenemalononitrile (B1330407) or ethyl cyanocinnamate derivatives. The general mechanism involves the formation of a resonance-stabilized carbanion from the active methylene compound, which then adds to the aldehyde. The resulting intermediate readily eliminates water to form the thermodynamically stable conjugated system.

Table 1: Predicted Products of Knoevenagel Condensation with this compound

| Active Methylene Compound | Catalyst (Example) | Predicted Product |

| Malononitrile | Piperidine | 2-((6-(tert-Butyl)-5-methoxypyridin-3-yl)methylene)malononitrile |

| Ethyl Cyanoacetate | DABCO | Ethyl 2-cyano-3-(6-(tert-butyl)-5-methoxypyridin-3-yl)acrylate |

This table is predictive and based on the known reactivity of aldehydes in Knoevenagel condensations.

The polarized carbon-oxygen double bond of the aldehyde group in this compound is susceptible to attack by a variety of nucleophiles. These reactions typically involve the formation of a tetrahedral intermediate, which is then protonated to yield an alcohol.

Grignard and Organolithium Reagents: The addition of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), to the aldehyde would result in the formation of a secondary alcohol. For instance, the reaction with methylmagnesium bromide would yield 1-(6-(tert-butyl)-5-methoxypyridin-3-yl)ethanol. The mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon.

Cyanide Addition: The addition of a cyanide ion (from a source like HCN or NaCN) to the aldehyde would form a cyanohydrin. This reaction is reversible and is typically catalyzed by a base. The resulting cyanohydrin, 2-(6-(tert-butyl)-5-methoxypyridin-3-yl)-2-hydroxyacetonitrile, is a versatile intermediate that can be further transformed into α-hydroxy acids, α-amino acids, or β-amino alcohols.

Table 2: Predicted Products of Nucleophilic Addition to this compound

| Nucleophile | Reagent (Example) | Predicted Product |

| Methyl carbanion | Methylmagnesium bromide | 1-(6-(tert-Butyl)-5-methoxypyridin-3-yl)ethanol |

| Phenyl carbanion | Phenyllithium | (6-(tert-Butyl)-5-methoxypyridin-3-yl)(phenyl)methanol |

| Cyanide | Sodium cyanide/HCl | 2-(6-(tert-Butyl)-5-methoxypyridin-3-yl)-2-hydroxyacetonitrile |

This table is predictive and based on the known reactivity of aldehydes with these nucleophiles.

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. This reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.

With Primary Amines: The reaction of this compound with a primary amine would first lead to the formation of a Schiff base (an N-substituted imine). Subsequent reduction of the imine, using a reducing agent such as sodium borohydride (B1222165) or catalytic hydrogenation, would yield a secondary amine. For example, reaction with methylamine (B109427) followed by reduction would produce N-((6-(tert-butyl)-5-methoxypyridin-3-yl)methyl)methanamine.

With Secondary Amines: The reaction with a secondary amine would proceed through the formation of an iminium ion, which is then reduced to a tertiary amine. For instance, reaction with dimethylamine (B145610) and a suitable reducing agent would yield N-((6-(tert-butyl)-5-methoxypyridin-3-yl)methyl)-N,N-dimethylamine.

Table 3: Predicted Products of Reductive Amination of this compound

| Amine | Reducing Agent (Example) | Predicted Product |

| Methylamine | Sodium borohydride | N-((6-(tert-Butyl)-5-methoxypyridin-3-yl)methyl)methanamine |

| Aniline | Catalytic Hydrogenation (H₂/Pd-C) | N-((6-(tert-Butyl)-5-methoxypyridin-3-yl)methyl)aniline |

| Dimethylamine | Sodium triacetoxyborohydride | N-((6-(tert-Butyl)-5-methoxypyridin-3-yl)methyl)-N,N-dimethylamine |

This table is predictive and based on established reductive amination protocols.

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This generally makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609) and more susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or with a good leaving group present.

Electrophilic aromatic substitution on the pyridine ring of this compound would be challenging due to the deactivating nature of the pyridine nitrogen and the aldehyde group. However, the ring is activated by the electron-donating methoxy (B1213986) group and the tert-butyl group. The directing effects of the substituents would need to be considered. The methoxy group is a strong ortho, para-director, while the tert-butyl group is a weaker ortho, para-director. The aldehyde group is a meta-director.

Considering the positions on the pyridine ring, the C2, C4, and C6 positions are generally the most electron-deficient. The existing substituents are at C5 and C6. The remaining open positions are C2 and C4. The methoxy group at C5 would direct electrophiles to the C4 and C6 positions. The aldehyde at C3 would direct to the C5 position. The tert-butyl group at C6 would direct to the C5 position (which is already substituted). The interplay of these directing effects makes predicting the outcome of electrophilic substitution complex. However, the strong activating effect of the methoxy group would likely dominate, suggesting that substitution, if it occurs, would preferentially happen at the C4 position.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is unlikely under standard conditions as there is no good leaving group present on the ring. For SNAr to occur, a leaving group such as a halide would typically need to be present at a position activated by an electron-withdrawing group (ortho or para to the nitrogen).

If a derivative of this compound were synthesized with a leaving group, for example, a chlorine atom at the C2 or C4 position, then nucleophilic aromatic substitution could be envisioned. In such a scenario, a strong nucleophile could displace the halide. The reaction would proceed through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex. The stability of this intermediate, and thus the feasibility of the reaction, would be enhanced by the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group.

Research on the Chemical Reactivity of this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a thorough search of publicly accessible scientific databases and scholarly articles, detailed information regarding the chemical reactivity and mechanistic investigations of the compound this compound is not available.

The inquiry, which sought to detail specific aspects of the compound's chemical behavior, including its participation in metal-catalyzed cross-coupling reactions, the influence of its tert-butyl and methoxy substituents on reaction outcomes, and in-depth mechanistic studies, yielded no specific results for this particular molecule.

While the requested outline covers fundamental areas of modern synthetic organic chemistry, the scientific community has not, to date, published research that specifically addresses these aspects for this compound. General principles of chemical reactivity suggest that the steric bulk of the tert-butyl group and the electronic-donating nature of the methoxy group would likely influence the regioselectivity and rate of reactions involving the pyridine ring and the aldehyde functional group. However, without experimental data and peer-reviewed studies, any discussion would be purely speculative and would not meet the required standard of scientific accuracy.

The absence of information prevents a detailed analysis of:

Detailed Mechanistic Studies of Critical Reactions:The scientific literature does not contain any kinetic analyses or detailed mechanistic investigations for reactions involving this compound.

It is possible that research on this compound exists within proprietary databases of pharmaceutical or chemical companies, or that it has been synthesized as an intermediate in a larger synthetic effort without its specific reactivity being the focus of a dedicated study. However, based on the currently accessible body of scientific literature, a comprehensive and scientifically accurate article on the chemical reactivity of this compound cannot be generated.

Identification and Characterization of Reaction Intermediates

Currently, there is a lack of published research that specifically identifies and characterizes reaction intermediates involved in transformations of this compound. Mechanistic studies, which would typically employ techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and computational modeling to detect and structurally elucidate transient species, have not been reported for this compound.

Derivatization and Structural Modification of 6 Tert Butyl 5 Methoxynicotinaldehyde

Synthesis of Derivatives via Aldehyde Functionalization

The aldehyde group is a cornerstone of organic reactivity, and in 6-(tert-Butyl)-5-methoxynicotinaldehyde, it serves as the primary site for a host of chemical transformations. Standard condensation reactions with nitrogen-based nucleophiles provide a straightforward route to a variety of derivatives, including imines (Schiff bases), oximes, and hydrazones.

These reactions typically proceed by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. For instance, the synthesis of imines can be achieved by reacting the aldehyde with primary amines, often under mild, acid-catalyzed conditions. orgsyn.org Similarly, reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base yields the corresponding oxime. nih.gov Hydrazones are readily formed through condensation with hydrazines or hydrazides. researchgate.netresearchgate.net

The general conditions for these transformations are well-established in organic chemistry and are applicable to a wide array of aldehydes. orgsyn.orgnih.govresearchgate.netresearchgate.net

Table 1: Representative Aldehyde Functionalization Reactions

| Derivative Class | Reagent | General Conditions | Resulting Functional Group |

|---|---|---|---|

| Imines (Schiff Bases) | Primary Amine (R-NH₂) | Acid or base catalysis, often with removal of water | -CH=N-R |

| Oximes | Hydroxylamine (NH₂OH·HCl) | Base (e.g., NaOH, KOH), polar solvent (e.g., ethanol) | -CH=N-OH |

These derivatizations are not merely structural alterations but introduce new functionalities that can be used in subsequent synthetic steps, or they can impart specific chemical or biological properties to the resulting molecule.

Exploration of Pyridine (B92270) Ring Substituent Modifications

The substituents on the pyridine ring, namely the tert-butyl and methoxy (B1213986) groups, play a crucial role in defining the steric and electronic properties of this compound. The targeted modification of these groups is a key strategy for fine-tuning the characteristics of the resulting molecules.

Alteration of the Methoxy Group to Other Alkoxy or Aryloxy Moieties

The methoxy group at the 5-position can be modified to explore the impact of different alkoxy or aryloxy substituents. A common strategy involves the demethylation of the methoxy group to yield the corresponding pyridinol. This is often achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting hydroxyl group can then be re-alkylated or arylated under standard Williamson ether synthesis conditions (using a base and an alkyl or aryl halide) to introduce a variety of other ether linkages. This allows for the synthesis of a library of compounds with varying electronic and lipophilic properties, which is a valuable approach in the systematic exploration of structure-activity relationships.

Preparation of Annulated and Fused Pyridine Systems

The this compound scaffold can serve as a starting point for the construction of more complex, polycyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing pyridine core, can lead to a diverse array of novel heterocyclic structures. doaj.org

Strategies for forming annulated systems often utilize the existing functional groups as handles for cyclization. For example, the aldehyde could undergo a condensation reaction with a suitable partner containing an active methylene (B1212753) group, followed by an intramolecular cyclization to form a new fused ring. Alternatively, the pyridine ring itself can participate in cycloaddition reactions, or functional groups introduced via modification of the aldehyde or ring substituents can be designed to undergo intramolecular cyclizations. The synthesis of such fused systems is of significant interest as it allows for the creation of rigid, three-dimensional structures that are often found in biologically active molecules and advanced materials. researchgate.net

Development of Precursors for Advanced Organic Syntheses

Beyond direct derivatization, this compound is a valuable precursor for multi-step synthetic sequences. The aldehyde functionality can be transformed into a wide range of other functional groups, each opening up new avenues for further chemical elaboration.

Table 2: Potential Transformations of the Aldehyde Group for Advanced Synthesis

| Reaction Type | Reagents | Resulting Functional Group | Application |

|---|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Alcohol (-CH₂OH) | Precursor for ethers, esters, halides |

| Oxidation | KMnO₄, PCC | Carboxylic Acid (-COOH) | Precursor for amides, esters, acid chlorides |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene (-CH=CHR) | Carbon-carbon bond formation |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Secondary Alcohol (-CH(OH)R) | Carbon-carbon bond formation |

Each of these transformations converts the initial aldehyde into a new key intermediate, which can then be carried forward in a longer synthetic route. This versatility makes this compound a useful building block for the construction of complex molecular architectures, including natural products and pharmaceutical agents. nih.gov

Design and Synthesis of Ligands and Catalysts Based on the Scaffold

The pyridine nitrogen atom, with its available lone pair of electrons, makes the this compound scaffold an attractive candidate for the design of ligands for coordination chemistry. By incorporating additional donor atoms, polydentate ligands can be synthesized, which are capable of forming stable complexes with a variety of metal ions.

A common strategy involves the derivatization of the aldehyde group. For example, condensation with an amine that contains another donor group (e.g., a pyridine, an alcohol, or a thiol) can generate a bidentate or tridentate Schiff base ligand. The steric and electronic properties of such ligands can be systematically tuned by modifying the substituents on the pyridine ring or the structure of the amine component. These ligands can then be used to create metal complexes with potential applications in catalysis, sensing, or materials science. nih.govrsc.org The tert-butyl group, in particular, can enforce a specific coordination geometry around the metal center, which can be advantageous in the design of stereoselective catalysts.

Computational and Theoretical Chemistry Studies on 6 Tert Butyl 5 Methoxynicotinaldehyde

Quantum Chemical Investigations of Electronic Properties

Quantum chemical methods are fundamental in exploring the electronic properties of molecules. These studies typically involve the calculation of various molecular descriptors that provide insight into the chemical behavior and reactivity of a compound. For a molecule like 6-(tert-butyl)-5-methoxynicotinaldehyde, such investigations would likely focus on:

Molecular Orbital Analysis: This includes the visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity.

Electron Density Distribution: Analysis of the electron density distribution helps in identifying the electron-rich and electron-deficient regions of the molecule, which is vital for predicting sites of electrophilic and nucleophilic attack.

Density Functional Theory (DFT) Calculations for Molecular and Transition State Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For this compound, DFT calculations would be employed to:

Geometry Optimization: Determine the most stable three-dimensional arrangement of atoms in the molecule, providing accurate bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis: Calculate the vibrational frequencies of the molecule, which can be used to predict its infrared and Raman spectra. These calculations also confirm that the optimized geometry corresponds to a true energy minimum.

Transition State Searching: Identify the structures of transition states for various chemical reactions involving the molecule. This is crucial for understanding reaction kinetics and mechanisms.

A hypothetical data table for optimized geometrical parameters of this compound, as would be derived from DFT calculations, is presented below.

Table 1: Hypothetical Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (ring) | 1.39 - 1.41 | 118 - 122 | 0 - 1 |

| C-N (ring) | 1.33 - 1.38 | 117 - 123 | 0 - 1 |

| C-O (methoxy) | 1.36 | - | - |

| O-CH3 | 1.43 | - | - |

| C-C (tert-butyl) | 1.54 | - | - |

| C-H (aldehyde) | 1.10 | - | - |

| C=O (aldehyde) | 1.21 | - | - |

| C-C-N (ring) | - | ~120 | - |

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various types of spectra. For this compound, these predictions would include:

NMR Spectroscopy: Calculation of the nuclear magnetic shielding tensors to predict the 1H and 13C NMR chemical shifts. These theoretical spectra are instrumental in the structural elucidation of the compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.

Table 2: Hypothetical Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| 1H NMR | Chemical Shift (ppm) | Aldehyde-H: 9.5-10.5, Aromatic-H: 7.0-8.5, Methoxy-H: 3.8-4.2, tert-Butyl-H: 1.2-1.6 |

| 13C NMR | Chemical Shift (ppm) | C=O: 185-195, Aromatic-C: 110-160, Methoxy-C: 55-65, tert-Butyl-C: 30-35 |

| UV-Vis | λmax (nm) | ~250-350 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this could involve:

Mapping Reaction Pathways: Identifying the sequence of elementary steps that connect reactants to products through one or more transition states.

Calculating Activation Energies: Determining the energy barriers for each step in the reaction pathway, which allows for the prediction of reaction rates.

Investigating Reaction Intermediates: Characterizing the structure and stability of any intermediates that are formed during the course of the reaction.

Conformational Analysis and Energetic Profiles

Molecules with rotatable bonds, such as the tert-butyl and methoxy (B1213986) groups in this compound, can exist in multiple conformations. Conformational analysis aims to:

Identify Stable Conformers: Locate all the low-energy conformations of the molecule.

Determine Relative Energies: Calculate the relative energies of the different conformers to determine their populations at a given temperature.

Analyze Rotational Barriers: Compute the energy barriers for rotation around single bonds, which provides insight into the flexibility of the molecule. This is often visualized using a potential energy surface scan, where the energy of the molecule is calculated as a function of a specific dihedral angle.

Advanced Characterization Methodologies in Research on 6 Tert Butyl 5 Methoxynicotinaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

High-resolution NMR spectroscopy is the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. For 6-(tert-Butyl)-5-methoxynicotinaldehyde, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments in a suitable deuterated solvent like CDCl₃ would provide a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aldehyde proton (-CHO) would appear as a singlet at the most downfield position, typically between 9.8 and 10.2 ppm, due to the strong deshielding effect of the carbonyl group. The two aromatic protons on the pyridine (B92270) ring are in different electronic environments and are expected to appear as singlets, with their exact shifts influenced by the surrounding substituents. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet around 3.9-4.1 ppm. The nine equivalent protons of the tert-butyl group would yield a prominent singlet further upfield, typically around 1.4-1.5 ppm, reflecting their shielded aliphatic nature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms. The aldehyde carbonyl carbon is the most deshielded, expected in the 190-195 ppm region. The six carbons of the pyridine ring would appear in the aromatic region (approx. 110-165 ppm), with their specific shifts determined by the electronic effects of the substituents. The methoxy carbon is anticipated around 55-60 ppm, while the quaternary and primary carbons of the tert-butyl group would be found in the aliphatic region, typically near 35 ppm and 30 ppm, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -CHO (aldehyde) | ~10.1 (s, 1H) | ~192.0 |

| Pyridine-H4 | ~8.5 (s, 1H) | ~155.0 |

| Pyridine-H2 | ~7.8 (s, 1H) | ~140.0 |

| -OCH₃ (methoxy) | ~4.0 (s, 3H) | ~56.0 |

| -C(CH₃)₃ (tert-butyl) | ~1.4 (s, 9H) | ~35.5 (quaternary C) |

| -C(CH₃)₃ (tert-butyl) | ~30.0 (methyl C's) | |

| Pyridine-C (Substituted) | ~163.0 (C6) | |

| Pyridine-C (Substituted) | ~158.0 (C5) | |

| Pyridine-C (Substituted) | ~125.0 (C3) |

Note: These are predicted values based on standard chemical shift increments and data from analogous structures. Actual experimental values may vary.

Two-dimensional NMR experiments would be crucial for confirming these assignments. A COSY (Correlation Spectroscopy) experiment would show no correlations for the singlet protons, confirming their isolation. An HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton signal to its directly attached carbon. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would reveal long-range (2-3 bond) correlations, for instance, showing a correlation from the aldehyde proton to the C3 carbon of the pyridine ring, definitively establishing the connectivity of the functional groups.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.govresearchgate.net For this compound (C₁₁H₁₅NO₂), the theoretical exact mass can be calculated with high precision. This technique is invaluable for confirming the molecular formula and distinguishing between compounds with the same nominal mass.

When subjected to ionization techniques like electron ionization (EI), the molecule fragments in a predictable manner, creating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern is dictated by the relative stability of the resulting ions and neutral losses. uni-saarland.de For this compound, the most prominent fragmentation pathway is expected to be the cleavage of a methyl group from the bulky tert-butyl substituent. This α-cleavage results in the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable tertiary carbocation, which would likely be the base peak in the spectrum. researchgate.net Another significant fragmentation would be the loss of the formyl radical (•CHO, 29 Da) from the aldehyde group. libretexts.orgmiamioh.edu

Table 2: Predicted High-Resolution Mass Spectrometry Data and Plausible Fragments

| Species | Formula | Theoretical m/z | Description |

| [M]⁺• | [C₁₁H₁₅NO₂]⁺• | 193.1103 | Molecular Ion |

| [M-CH₃]⁺ | [C₁₀H₁₂NO₂]⁺ | 178.0868 | Loss of a methyl radical from the tert-butyl group |

| [M-CHO]⁺ | [C₁₀H₁₅NO]⁺ | 165.1154 | Loss of the formyl radical |

| [C₄H₉]⁺ | [C₄H₉]⁺ | 57.0704 | tert-Butyl cation |

Analysis using soft ionization techniques like electrospray ionization (ESI) would typically yield the protonated molecule, [M+H]⁺, with an m/z of approximately 194.1176, with minimal fragmentation.

Infrared and Raman Spectroscopy for Vibrational Fingerprint and Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. horiba.com Each functional group has characteristic vibrational frequencies, making these methods excellent for identifying the types of bonds present. The IR and Raman spectra are often complementary, as some vibrational modes may be strong in one technique and weak or silent in the other. mdpi.com

For this compound, the most diagnostic peak in the IR spectrum would be the strong C=O stretching vibration of the aldehyde group, expected in the range of 1690-1715 cm⁻¹. The aromatic pyridine ring would exhibit C=C and C=N stretching vibrations between 1400 and 1600 cm⁻¹. The C-O stretching of the methoxy group would likely produce a strong band around 1250 cm⁻¹ (asymmetric stretch) and another near 1030 cm⁻¹ (symmetric stretch). C-H stretching vibrations would appear above 3000 cm⁻¹ for the aromatic protons and just below 3000 cm⁻¹ for the aliphatic protons of the tert-butyl and methoxy groups. researchgate.net

In the Raman spectrum, the aromatic ring vibrations are typically strong, providing a clear fingerprint. The symmetric vibrations of the tert-butyl group are also often prominent. The aldehyde C=O stretch would be visible but may be weaker than in the IR spectrum. researchgate.net

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Expected IR Region | Expected Raman Region |

| C-H Stretch (Aromatic) | Pyridine Ring | 3050-3150 (w) | 3050-3150 (m) |

| C-H Stretch (Aliphatic) | -C(CH₃)₃, -OCH₃ | 2850-2970 (s) | 2850-2970 (s) |

| C=O Stretch | Aldehyde | 1690-1715 (s) | 1690-1715 (m) |

| C=C, C=N Stretch | Pyridine Ring | 1400-1600 (m-s) | 1400-1600 (s) |

| C-H Bend (Aliphatic) | -C(CH₃)₃, -OCH₃ | 1365-1470 (m-s) | 1365-1470 (m) |

| C-O Stretch (Asymm.) | Methoxy-Aryl | 1230-1270 (s) | 1230-1270 (w) |

| C-O Stretch (Symm.) | Methoxy-Aryl | 1020-1050 (m) | 1020-1050 (w) |

(s = strong, m = medium, w = weak)

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is the gold standard for determining the exact three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise map of electron density, from which the positions of individual atoms can be determined with very high accuracy.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide definitive data on:

Bond Lengths and Angles: Precise measurements for all bonds and angles within the molecule.

Conformation: The exact dihedral angles, revealing the orientation of the tert-butyl, methoxy, and aldehyde groups relative to the pyridine ring.

Planarity: Confirmation of the planarity of the pyridine ring.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any hydrogen bonding, π-stacking, or other non-covalent interactions.

A review of the current scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not yet been reported.

Advanced Chromatographic Techniques (e.g., HPLC-MS, GC-MS) for Purity and Mixture Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, or byproducts, as well as for quantifying its concentration in a mixture. Coupling chromatography with mass spectrometry provides a powerful analytical tool that combines separation with highly sensitive and specific detection. lcms.cz

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC is well-suited for analyzing moderately polar, non-volatile compounds like this compound. A reversed-phase HPLC method would likely be effective. nih.govresearchgate.net The compound would be separated on a non-polar stationary phase (e.g., a C18 column) using a polar mobile phase, such as a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape and promote ionization. Detection by MS, typically with an ESI source, would offer high sensitivity and selectivity, monitoring for the protonated molecular ion [M+H]⁺ at m/z 194.1176.

Table 4: Plausible HPLC-MS Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Scan for m/z 100-300 or Selected Ion Monitoring (SIM) at m/z 194.12 |

Gas Chromatography-Mass Spectrometry (GC-MS): Given its molecular weight and functional groups, this compound should have sufficient volatility and thermal stability for GC-MS analysis. nih.govhzdr.de The sample would be injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m DB-5ms or similar). The separation is based on the compound's boiling point and interaction with the column's stationary phase. The eluting compound enters the mass spectrometer, is ionized (typically by EI), and detected. This method provides both a retention time for identification and a full mass spectrum that can be compared to a library or the fragmentation pattern discussed previously. nih.gov

Table 5: Plausible GC-MS Method Parameters

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium, constant flow (~1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C hold 1 min, then ramp 15 °C/min to 280 °C, hold 5 min |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| MS Detection | Full Scan (m/z 40-300) |

Applications of 6 Tert Butyl 5 Methoxynicotinaldehyde in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Heterocyclic Compounds

The structure of 6-(tert-Butyl)-5-methoxynicotinaldehyde, which incorporates a substituted pyridine (B92270) ring with an aldehyde functional group, suggests its potential as a versatile intermediate in the synthesis of various complex heterocyclic compounds. The aldehyde group can participate in a wide range of classical and modern organic reactions to construct fused ring systems.

For instance, the aldehyde functionality is a key reactive site for condensation reactions with compounds containing active methylene (B1212753) groups or amines. This could lead to the formation of fused heterocyclic systems such as:

Pyridopyrimidines: Through condensation with urea (B33335), thiourea (B124793), or guanidine (B92328) derivatives.

Furopyridines: Via reactions like the Perkin or Darzens condensation with appropriate reagents, followed by cyclization.

Pyrrolopyridines: By employing methodologies such as the Paal-Knorr synthesis with amines or related multicomponent strategies.

The tert-butyl and methoxy (B1213986) substituents on the pyridine ring would influence the reactivity and solubility of the resulting heterocyclic products, potentially imparting unique physicochemical properties.

Precursor for Advanced Materials (e.g., conjugated polymers, fluorescent probes)

The aromatic and functionalized nature of this compound makes it a plausible, though not documented, precursor for the synthesis of advanced materials.

Conjugated Polymers: The aldehyde group can be converted into a vinyl or ethynyl (B1212043) group, which are common functionalities for polymerization reactions (e.g., Wittig, Horner-Wadsworth-Emmons, or Sonogashira coupling). The resulting polymers would incorporate the substituted pyridine unit, which could influence their electronic and photophysical properties. The electron-donating methoxy group and the bulky tert-butyl group could affect the polymer's conformation and solid-state packing.

Fluorescent Probes: The pyridine core is a common component of many fluorescent molecules. The aldehyde group can be used to link the molecule to other fluorophores or to a recognition unit for sensing applications. The electronic properties of the substituted pyridine ring could be tuned to achieve desired absorption and emission wavelengths.

Scaffold for the Development of Organocatalysts and Metal Ligands

The pyridine nitrogen and the aldehyde oxygen in this compound provide potential coordination sites, making it a candidate for development into ligands for metal-catalyzed reactions or as a scaffold for organocatalysts.

Organocatalysts: The aldehyde could be transformed into various functional groups known to participate in organocatalysis, such as amines (via reductive amination) or imidazolium (B1220033) salts. The pyridine ring itself can act as a basic site or be quaternized to form pyridinium-based catalysts.

Metal Ligands: The aldehyde can be converted into imines (Schiff bases) or amines, which, in conjunction with the pyridine nitrogen, could form bidentate or tridentate ligands. These ligands could then be complexed with various transition metals to create catalysts for a range of organic transformations. The steric bulk of the tert-butyl group could play a significant role in controlling the stereoselectivity of such catalytic systems.

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules in a single step. An aldehyde, such as this compound, is a common component in many well-known MCRs.

Theoretically, it could participate in reactions such as:

Ugi Reaction: Combining the aldehyde with an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.

Passerini Reaction: A three-component reaction with a carboxylic acid and an isocyanide to form α-acyloxy carboxamides.

Biginelli Reaction: Condensation with a β-ketoester and urea or thiourea to synthesize dihydropyrimidinones.

Hantzsch Dihydropyridine Synthesis: Reaction with a β-ketoester and ammonia (B1221849).

The specific substitution pattern of this compound would likely influence the reaction outcomes and the properties of the resulting complex structures.

Stereoselective Synthesis of Advanced Intermediates

The aldehyde functionality of this compound is a key handle for stereoselective transformations to produce chiral intermediates for the synthesis of pharmaceuticals and other fine chemicals.

Potential stereoselective reactions include:

Asymmetric Nucleophilic Additions: The addition of organometallic reagents (e.g., Grignard or organolithium reagents) or enolates to the aldehyde in the presence of a chiral catalyst or auxiliary could produce chiral secondary alcohols.

Asymmetric Reductions: The use of chiral reducing agents (e.g., chiral boranes or catalysts with chiral ligands) could lead to the formation of enantiomerically enriched alcohols.

Asymmetric Aldol and Related Reactions: The aldehyde could serve as an electrophile in stereoselective aldol, Henry (nitroaldol), or Mannich reactions, catalyzed by chiral organocatalysts or metal complexes.

The steric hindrance from the adjacent tert-butyl group could provide a degree of facial selectivity in such reactions.

Future Research Directions and Perspectives

Expanding the Scope of Derivatization and Functionalization

The aldehyde functional group on the 6-(tert-Butyl)-5-methoxynicotinaldehyde scaffold is a versatile handle for a multitude of chemical transformations. Future research will likely focus on leveraging this reactivity to create a diverse library of new molecules. The steric hindrance from the adjacent tert-butyl group and the electronic effects of the methoxy (B1213986) group will present unique challenges and opportunities for regioselective reactions.

Key areas for exploration include:

Condensation Reactions: The aldehyde can readily undergo condensation with various nucleophiles. Knoevenagel condensations, for example, could be explored to introduce new carbon-carbon double bonds, which are valuable precursors for further functionalization. wikipedia.org

Reductive Amination: This reaction would convert the aldehyde into a wide range of substituted amines, a common motif in pharmacologically active compounds.

Oxidation and Reduction: Selective oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol would provide access to esters, amides, and ethers, significantly broadening the chemical space accessible from the parent compound.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the pyridine (B92270) ring. acs.orgnih.gov Investigating these reactions could lead to the introduction of aryl, alkyl, or other functional groups at specific positions, creating complex derivatives that are otherwise difficult to synthesize. nih.govhuji.ac.il

A summary of potential derivatization pathways is presented below.

| Reaction Type | Reagents/Conditions | Potential Product Class |

| Wittig Reaction | Phosphonium ylides | Alkenes |

| Grignard Reaction | Organomagnesium halides | Secondary Alcohols |

| Henry Reaction | Nitroalkanes, Base | Nitroaldols |

| Cycloaddition Reactions | Dienes, Dienophiles | Fused Heterocyclic Systems |

These derivatization strategies will be crucial in systematically exploring the structure-activity relationships of new compounds derived from this compound.

Exploration of Novel Catalytic Roles

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions or a site for activation in organocatalysis. wikipedia.org Future research could investigate the use of this compound and its derivatives as ligands or catalysts in various chemical transformations.

Ligand Synthesis for Homogeneous Catalysis: The aldehyde group can be converted into multidentate ligand structures, such as Schiff bases or pincer ligands. These ligands could then be complexed with transition metals (e.g., palladium, ruthenium, copper) to form catalysts for cross-coupling reactions, hydrogenations, or oxidations. researchgate.net

Organocatalysis: Pyridine derivatives are known to act as organocatalysts. nih.gov The specific electronic and steric properties of this compound could be harnessed to develop catalysts for asymmetric synthesis, where the creation of chiral molecules is essential.

Coordination Polymers and MOFs: The bifunctional nature of the molecule (pyridine nitrogen and aldehyde group) makes it a candidate for building blocks in the synthesis of coordination polymers or metal-organic frameworks (MOFs). acs.org These materials have applications in gas storage, separation, and heterogeneous catalysis.

Development of Sustainable Synthetic Routes

As the principles of green chemistry become increasingly important, developing environmentally benign methods for the synthesis of this compound and its derivatives is a critical research direction. researchgate.netresearchgate.net This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

Future research could focus on:

Catalyst-Free Reactions: Exploring reactions that can proceed efficiently without the need for a catalyst, potentially under microwave irradiation or in environmentally friendly solvents like water or deep eutectic solvents. rsc.orgeurekaselect.com

Biocatalysis: The use of enzymes to perform specific transformations on the molecule could offer high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch synthesis. This approach is particularly suitable for optimizing multi-step syntheses. rsc.org

Renewable Feedstocks: Investigating synthetic pathways that start from renewable bio-based materials would significantly improve the sustainability profile of the compound.

| Green Chemistry Approach | Potential Benefit | Example Application |

| Use of Green Solvents (e.g., Water) | Reduced toxicity and environmental impact | Multicomponent reactions for pyridine synthesis. nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Rapid synthesis of fused pyrimidine (B1678525) derivatives. researchgate.net |

| Nano-catalysis | High efficiency, easy recovery and reuse | Synthesis of pyrido[2,3-d]pyrimidine (B1209978) moieties. researchgate.net |

| One-Pot Reactions | Increased efficiency, reduced waste | Three-component synthesis of chromeno[2,3-b]pyridines. nih.gov |

Integration with Machine Learning and AI in Chemical Discovery

For this compound, AI and ML could be applied to:

Predicting Properties: ML models can be trained to predict the physicochemical, biological, and catalytic properties of virtual derivatives of the parent compound, allowing researchers to prioritize the synthesis of the most promising candidates. youtube.com

Optimizing Reaction Conditions: AI algorithms can analyze experimental data to identify the optimal conditions (temperature, solvent, catalyst) for a given chemical reaction, saving time and resources.

Designing Novel Structures: Generative models can design entirely new molecules based on the this compound scaffold, tailored to have specific properties for applications in materials science or medicine. princeton.edu

Retrosynthesis Planning: Computational tools can propose synthetic routes to complex target molecules, aiding chemists in the design of efficient and practical syntheses. researchgate.net A recent study demonstrated the use of an ML-assisted material genome approach to design and screen thousands of virtual pyridine-based polymers for specific applications, highlighting the power of this strategy. nih.gov

Investigation of Supramolecular Chemistry Applications

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The functional groups on this compound make it an excellent candidate for constructing such assemblies. nih.govtue.nl

Future avenues of research include:

Self-Assembling Systems: Investigating how derivatives of this molecule can self-assemble in solution or on surfaces to form well-ordered nanostructures like gels, vesicles, or films. Pyridine and terpyridine functionalities are known to be effective building blocks for creating such architectures. nih.govacs.org

Molecular Recognition and Sensing: The pyridine ring can act as a hydrogen bond acceptor, while the aldehyde can be modified to include other recognition sites. This could lead to the development of sensors that selectively bind to specific ions or molecules.

Functional Materials: By incorporating photoactive or electroactive moieties through derivatization, it may be possible to create supramolecular materials with interesting optical or electronic properties for use in devices like organic light-emitting diodes (OLEDs) or solar cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.